molecular formula C13H12FNO B13620097 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B13620097
M. Wt: 217.24 g/mol
InChI Key: WJLUFPSIXROZJM-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 4’ position, and an amine group at the 4 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives, such as:

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)aniline

InChI

InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3

InChI Key

WJLUFPSIXROZJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F

Origin of Product

United States

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